Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine chemical structure and physical properties
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine chemical structure and physical properties
An In-depth Technical Guide to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this guide synthesizes information from its parent amine, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, and the broader class of 1,3,4-thiadiazole derivatives. We present its chemical structure, projected physicochemical properties, and a detailed, scientifically grounded, multi-step synthetic pathway. This guide is intended to serve as a foundational resource for scientists, providing both theoretical understanding and practical, actionable protocols.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and two nitrogen atoms. This scaffold is of immense interest in pharmaceutical and agricultural chemistry due to its versatile biological activities.[1][2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The thiadiazole core acts as a hydrogen bond acceptor and a two-electron donor system, which allows for diverse interactions with biological targets.[4] Understanding the synthesis and properties of novel derivatives, such as Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, is crucial for the exploration of new therapeutic agents.
Chemical Structure and Nomenclature
The molecule is a secondary amine featuring a methyl group attached to the nitrogen of a (5-methyl-1,3,4-thiadiazol-2-yl)methanamine core. The structural characteristics are detailed below.
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IUPAC Name: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
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Parent Compound CAS Number: 784131-72-2 (for (5-methyl-1,3,4-thiadiazol-2-yl)methanamine)[5]
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Molecular Formula: C₅H₉N₃S
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Molecular Weight: 143.21 g/mol
The structure consists of a central 1,3,4-thiadiazole ring, which is substituted at the 2-position with a methylaminomethyl group (-CH₂NHCH₃) and at the 5-position with a methyl group (-CH₃).
Caption: Chemical structure of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.
Physicochemical Properties
| Property | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine (Parent) | Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (Projected) | Rationale for Projection |
| Molecular Formula | C₄H₇N₃S[5] | C₅H₉N₃S | Addition of a methylene (-CH₂) group. |
| Molecular Weight | 129.19 g/mol [5] | 143.21 g/mol | Increased by the mass of a methyl group minus one hydrogen. |
| Physical Form | Solid or liquid | Likely a liquid or low-melting solid | Similar small organic molecules are often liquids. |
| Boiling Point | Not available | Lower than the primary amine | Secondary amines have weaker hydrogen bonding than primary amines due to having only one N-H bond, which generally leads to a lower boiling point.[7][8] |
| Solubility in Water | Expected to be soluble | Likely soluble | Small amines with the ability to form hydrogen bonds with water are typically water-soluble. Solubility may decrease slightly compared to the primary amine due to the increase in the hydrophobic alkyl portion.[7] |
| pKa (of conjugate acid) | Not available | Slightly higher than the primary amine | The electron-donating inductive effect of the second alkyl group (the N-methyl) increases electron density on the nitrogen, making the secondary amine slightly more basic than the primary amine.[9] |
| LogP (Computed) | -0.3[5] | Slightly higher (less negative) | The addition of a methyl group increases the lipophilicity of the molecule. |
Proposed Synthetic Pathway and Experimental Protocols
A logical and robust synthetic route to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can be designed as a three-step process starting from readily available precursors. The overall strategy involves the initial formation of the thiadiazole ring, followed by the introduction of the aminomethyl side chain, and concluding with N-methylation.
Caption: Proposed three-step synthetic workflow for the target compound.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
Causality: The formation of the 1,3,4-thiadiazole ring is a classic cyclization reaction. Reacting thiosemicarbazide with a carboxylic acid (or its derivative like an anhydride or acid chloride) in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid is an efficient and widely used method.[10][11] The acid provides the carbon that will become C5 of the ring, and the thiosemicarbazide provides the rest of the heterocyclic backbone.
Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (1.0 eq) and glacial acetic acid (3.0 eq).
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Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
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Cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonia solution until the pH is approximately 8-9. This will precipitate the product.
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Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.
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Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.[12]
Step 2: Synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Causality: This step involves converting the 2-amino group into a 2-aminomethyl group. A reliable method is to first convert the amine to a more versatile functional group. A common strategy for aromatic and heteroaromatic amines is the Sandmeyer reaction. Here, the amino group can be converted to a nitrile (-CN) via a diazonium salt intermediate. The nitrile is then reduced to the primary amine. An alternative, more direct route involves using the commercially available 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole and displacing the chloride with an amine equivalent.[13]
Protocol (via the chloromethyl intermediate):
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Dissolve 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (1.0 eq)[13][14] in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Add sodium azide (NaN₃, 1.2 eq) to the solution and heat the mixture to 50-60 °C for 4-6 hours. This forms the corresponding azidomethyl intermediate.
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After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Dissolve the crude azidomethyl intermediate in methanol or ethanol.
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Add a reducing agent, such as triphenylphosphine (PPh₃, 1.1 eq) followed by water (Staudinger reduction), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Upon completion of the reduction (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), filter the catalyst (if used) and concentrate the solvent.
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Purify the resulting primary amine, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, by column chromatography on silica gel.
Step 3: Synthesis of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
Causality: The final step is the selective N-methylation of the primary amine. Reductive amination is one of the most effective methods for this transformation as it avoids the over-alkylation problems often seen with alkyl halides.[3][15] The primary amine is first condensed with formaldehyde to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the secondary amine.[16][17]
Protocol (Reductive Amination):
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Dissolve (5-methyl-1,3,4-thiadiazol-2-yl)methanamine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
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Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).
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If using STAB, add acetic acid (1.0 eq) to catalyze imine formation and stir for 30-60 minutes at room temperature.[17]
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.
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Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the final product, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, by silica gel column chromatography.
Expected Spectroscopic Characterization
The structural confirmation of the final product would rely on standard spectroscopic methods. Based on data from similar 1,3,4-thiadiazole derivatives, the following spectral characteristics are expected:[18][19][20]
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¹H NMR:
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A singlet for the 5-methyl group protons (~2.7 ppm).
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A singlet for the N-methyl group protons (~2.4 ppm).
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A singlet for the methylene (-CH₂-) protons (~4.0 ppm).
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A broad singlet for the N-H proton of the secondary amine.
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-
¹³C NMR:
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A peak for the 5-methyl carbon (~15 ppm).
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A peak for the N-methyl carbon (~35 ppm).
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A peak for the methylene carbon (~50 ppm).
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Two distinct peaks for the C2 and C5 carbons of the thiadiazole ring (in the range of 160-170 ppm).[19]
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FT-IR:
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A characteristic N-H stretching vibration for the secondary amine (around 3300-3400 cm⁻¹).
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C-H stretching vibrations for the alkyl groups (around 2850-2960 cm⁻¹).
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C=N and C-S stretching vibrations characteristic of the thiadiazole ring (in the fingerprint region, ~1640 cm⁻¹ and ~720 cm⁻¹, respectively).[1][20]
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Safety and Handling
The parent compound, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, is classified with the following GHS hazard statements:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Given these hazards, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, such as POCl₃, sodium azide, and formaldehyde, are toxic and/or corrosive and require specific handling precautions as per their Safety Data Sheets (SDS).
Conclusion
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine represents a structurally interesting derivative of the pharmacologically significant 1,3,4-thiadiazole class. This guide has provided a detailed analysis of its chemical structure, projected physicochemical properties based on established principles, and a robust, step-by-step synthetic pathway. The outlined protocols are based on reliable and well-understood organic transformations, offering a practical framework for the preparation and further investigation of this compound by researchers in the field of drug discovery and development.
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